9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C16H18N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a butyl group, a methyl group, and a phenyl group attached to the purine core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione typically involves the reaction of appropriate purine derivatives with butyl, methyl, and phenyl substituents. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-
- 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-
- 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-
Uniqueness: Compared to similar compounds, 9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61080-41-9 |
---|---|
Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
9-butyl-1-methyl-8-phenyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2/c1-3-4-10-20-13(11-8-6-5-7-9-11)17-12-14(20)18-16(22)19(2)15(12)21/h5-9H,3-4,10H2,1-2H3,(H,18,22) |
InChI Key |
RNZWTILXZREAFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.